5-(dimethylamino)-1H-indole-2-carbaldehyde
Description
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
5-(dimethylamino)-1H-indole-2-carbaldehyde |
InChI |
InChI=1S/C11H12N2O/c1-13(2)10-3-4-11-8(6-10)5-9(7-14)12-11/h3-7,12H,1-2H3 |
InChI Key |
PEMLJOCBIZQKNB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)NC(=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(dimethylamino)-1H-indole-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 5-(dimethylamino)-1H-indole with a suitable aldehyde precursor under controlled conditions. The reaction typically requires a catalyst and may involve steps such as condensation and oxidation to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of 5-(dimethylamino)-1H-indole-2-carbaldehyde may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
5-(Dimethylamino)-1H-indole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-(dimethylamino)-1H-indole-2-carbaldehyde involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Indole Carbaldehydes
The following analysis compares 5-(dimethylamino)-1H-indole-2-carbaldehyde with analogous indole carbaldehydes, focusing on structural variations, physicochemical properties, and applications. Key compounds include methyl-substituted indole carbaldehydes and positional isomers (Table 1).
Table 1: Structural and Functional Comparison of Selected Indole Carbaldehydes
Electronic and Steric Effects
- Dimethylamino vs. Methyl Substituents: The dimethylamino group at the 5-position provides strong electron-donating effects via resonance and inductive mechanisms, increasing the nucleophilicity of the indole ring compared to methyl-substituted analogs. This property is critical in reactions requiring electron-rich intermediates, such as electrophilic substitutions or metal-catalyzed couplings .
- Positional Isomerism: Moving the aldehyde group from the 2- to the 3-position (e.g., 5-methyl-1H-indole-3-carbaldehyde) shifts reactivity toward different synthetic pathways. For example, 3-carbaldehydes are more prone to form conjugated systems in Knoevenagel reactions, as demonstrated in the synthesis of thiazole derivatives .
Physicochemical Properties
- Solubility: The dimethylamino group improves water solubility compared to methyl-substituted analogs, which are more lipophilic. This difference impacts formulation strategies in drug development .
Research Findings and Industrial Relevance
Recent studies highlight the unique role of 5-(dimethylamino)-1H-indole-2-carbaldehyde in synthesizing KRAS inhibitors, where its electron-rich structure facilitates interactions with hydrophobic protein pockets . In contrast, methyl-substituted analogs are more commonly employed in fluorescent dye synthesis due to their planar structures and moderate reactivity . Industrial catalogs, such as those from Enamine Ltd. and Kanto Reagents, prioritize the dimethylamino variant for high-throughput screening libraries, underscoring its versatility in drug discovery .
Biological Activity
5-(Dimethylamino)-1H-indole-2-carbaldehyde is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, which features an indole ring, a dimethylamino group, and an aldehyde functional group, contributes to its diverse biological properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₂N₂O
- Molecular Weight : 188.23 g/mol
The structure of 5-(dimethylamino)-1H-indole-2-carbaldehyde allows it to participate in various chemical reactions, including oxidation and reduction processes, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that 5-(dimethylamino)-1H-indole-2-carbaldehyde exhibits significant antimicrobial properties. Its effectiveness against various pathogens has been documented through several studies.
Minimum Inhibitory Concentration (MIC) Values
| Pathogen | MIC (µg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | ≤ 0.25 |
| Escherichia coli | 8.33 - 23.15 |
| Candida albicans | 16.69 - 78.23 |
These results demonstrate that the compound possesses potent activity against both Gram-positive and Gram-negative bacteria as well as fungi, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of 5-(dimethylamino)-1H-indole-2-carbaldehyde has been explored through various in vitro studies. The compound has shown promising results in inhibiting the proliferation of cancer cell lines.
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Cell Cycle Arrest : It has been observed to cause accumulation of cells in the G2/M phase, indicating interference with cell cycle progression.
- Apoptosis Induction : The compound activates apoptotic pathways, evidenced by increased levels of p53 and its transcriptional targets such as p21 and Bax .
Case Studies
One notable study evaluated the compound's activity against MCF-7 breast cancer cells using the National Cancer Institute's protocols. The results indicated a significant reduction in cell viability at concentrations as low as M, suggesting strong anti-proliferative properties .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the indole structure can significantly affect biological activity. For instance:
- Substitutions on the indole ring enhance activity against specific cancer types.
- The presence of the dimethylamino group is crucial for interactions with biological macromolecules, facilitating hydrogen bonding and covalent interactions with nucleophilic sites .
Q & A
Q. What are the critical safety protocols for handling 5-(dimethylamino)-1H-indole-2-carbaldehyde in oxygen-sensitive reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
